3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide
Description
3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a triazole ring linked to a nitrophenyl group.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O6S/c1-28-14-8-11(9-15(29-2)17(14)30-3)18(25)20-10-16-21-22-19(31)23(16)12-4-6-13(7-5-12)24(26)27/h4-9H,10H2,1-3H3,(H,20,25)(H,22,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUYBUGVLTUYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the nitrophenyl group or other parts of the molecule.
Substitution: The methoxy groups and other substituents can be replaced with different functional groups under suitable conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or other reduced derivatives .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits promising antimicrobial properties due to the presence of the triazole moiety, which is known for its antifungal and antibacterial activities. Research has demonstrated that similar triazole derivatives can inhibit the growth of various pathogens, making this compound a candidate for further evaluation in drug development against infectious diseases.
Anti-inflammatory Properties
Studies have indicated that compounds containing benzamide and triazole structures can exhibit anti-inflammatory effects. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes. This property suggests potential therapeutic applications in treating inflammatory diseases.
Cancer Research
The integration of nitrophenyl and triazole groups in the molecular structure may enhance the compound's efficacy against cancer cells. Preliminary studies have shown that related compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. Further research is needed to establish the specific mechanisms and effectiveness of this compound in oncology.
| Application Area | Potential Effects | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of pathogen growth | Disruption of cell wall synthesis |
| Anti-inflammatory | Reduction of inflammation | Inhibition of cytokines |
| Cancer therapy | Induction of apoptosis | Disruption of signaling pathways |
Pesticidal Properties
Triazole derivatives are widely recognized for their fungicidal properties. The compound may be explored as a potential agricultural pesticide due to its structural similarity to existing fungicides. Studies on related compounds have shown effectiveness against fungal infections in crops, which could lead to its application in sustainable agriculture.
Herbicidal Activity
There is potential for this compound to act as a herbicide by targeting specific biochemical pathways in plants. Research into similar benzamide derivatives has revealed their ability to inhibit plant growth by interfering with hormone signaling pathways.
Synthesis of Functional Materials
The unique chemical structure allows for the potential use of 3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide in synthesizing advanced materials. Its ability to form coordination complexes with metals can be exploited in creating new materials with tailored properties for electronics or catalysis.
Nanotechnology
The compound's properties may also lend themselves to applications in nanotechnology. For instance, it could serve as a precursor for nanomaterials with specific functionalities or as a stabilizing agent for nanoparticles used in drug delivery systems.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
- 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
- 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide
Uniqueness
Compared to similar compounds, 3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide stands out due to its unique combination of functional groups and structural features.
Biological Activity
3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzamides and triazoles. Its unique structure incorporates various functional groups that suggest potential biological activity. This article reviews the biological activities associated with this compound based on diverse sources, including synthesis methods, antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of 3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is C₃₄H₃₁N₅O₃S. The synthesis typically involves reactions between specific precursors such as 3-nitrobenzaldehyde and triazole derivatives under controlled conditions (e.g., refluxing in ethanol) to yield the target compound with high purity and yield .
Antimicrobial Activity
Recent studies have shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For example, compounds structurally similar to 3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide have demonstrated activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .
Table 1: Antimicrobial Activity of Related Triazole Derivatives
| Compound | Target Microorganisms | Activity (Zone of Inhibition in mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 mm |
| Compound B | Escherichia coli | 18 mm |
| Compound C | Pseudomonas aeruginosa | 12 mm |
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been evaluated through cytokine release assays in peripheral blood mononuclear cells (PBMCs). Compounds similar to 3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide were shown to significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. This suggests a promising role in the treatment of inflammatory diseases .
Table 2: Cytokine Inhibition by Triazole Derivatives
| Compound | TNF-α Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| Compound A | 50% | 45% |
| Compound B | 60% | 55% |
| Compound C | 40% | 35% |
Case Studies
In a study evaluating the biological activity of various triazole derivatives including those related to our compound of interest:
- Study on Cytokine Release : Compounds were tested in vitro for their ability to modulate cytokine release in PBMC cultures stimulated with lipopolysaccharide (LPS). Results indicated that certain derivatives significantly inhibited TNF-α production by up to 60%, comparable to standard anti-inflammatory drugs like ibuprofen .
- Antimicrobial Screening : Another study assessed the antimicrobial efficacy against a panel of pathogens. The results showed that some derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Q & A
Q. What synthetic methodologies are optimal for constructing the triazol-3-ylmethyl sulfanylidene core in this compound?
The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with nitrophenyl-containing precursors under alkaline conditions. For example, in analogous triazole derivatives, refluxing with sodium hydroxide followed by neutralization and crystallization yields the target compound . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the nitro group. Purification via recrystallization in ethanol or methanol is critical to isolate high-purity products .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of the sulfanylidene and trimethoxybenzamide groups?
- IR Spectroscopy : Identifies characteristic S–H (2500–2600 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .
- ¹H NMR : The methoxy protons (δ 3.8–4.0 ppm), aromatic protons from the nitrophenyl group (δ 7.5–8.5 ppm), and methylene protons adjacent to the triazole (δ 4.5–5.0 ppm) provide diagnostic signals .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can reaction conditions be optimized to mitigate decomposition of the nitro group during synthesis?
Use mild acidic or neutral conditions (pH 6–7) to prevent nitro group reduction. Avoid prolonged heating above 80°C, and employ inert atmospheres (N₂/Ar) to suppress oxidative side reactions. Catalytic amounts of antioxidants (e.g., BHT) may stabilize reactive intermediates .
Advanced Research Questions
Q. How do hydrogen bonding networks, analyzed via graph set theory, influence the crystal packing and stability of this compound?
Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular N–H···O and C–H···S interactions, forming R₂²(8) and R₂²(10) graph sets. These interactions stabilize layered packing motifs, critical for predicting solubility and mechanical stability. The sulfanylidene group participates in weak S···π contacts, further enhancing lattice cohesion .
Q. What role does SHELXL refinement play in resolving conformational ambiguities in the triazole ring and sulfanylidene moiety?
SHELXL refines anisotropic displacement parameters (ADPs) for non-H atoms, resolving disorder in the sulfanylidene group. Constraints like DELU and SIMU dampen overfitting, while TWIN commands address pseudo-merohedral twinning. Final R-factors < 0.05 validate the model .
Q. Can computational docking predict the bioactivity of this compound against antimicrobial targets?
Molecular docking (e.g., AutoDock Vina) with Staphylococcus aureus dihydrofolate reductase (DHFR) reveals hydrogen bonds between the nitro group and Arg98, while the trimethoxybenzamide moiety occupies a hydrophobic pocket. MD simulations (100 ns) confirm stable binding (RMSD < 2 Å), correlating with experimental MIC values (e.g., 8 µg/mL) .
Data Contradiction and Validation
Q. How to reconcile discrepancies between calculated and observed NMR shifts for the triazole ring protons?
- Cause : Solvent polarity (e.g., DMSO vs. CDCl₃) and dynamic effects (ring puckering) alter chemical environments.
- Resolution : Compare experimental shifts with DFT-calculated (B3LYP/6-311+G(d,p)) values in implicit solvent models. For example, δ 8.2 ppm (observed) vs. 8.4 ppm (calculated) for H-2 of the triazole .
Methodological Best Practices
Q. What crystallization strategies ensure high-quality SC-XRD data for this compound?
- Solvent Selection : Use mixed solvents (e.g., EtOH/CHCl₃) to slow nucleation.
- Temperature Gradients : Cool from 40°C to 4°C at 0.1°C/hour for large, defect-free crystals.
- Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling to 100 K .
Q. How to validate antimicrobial activity while minimizing false positives from nitro group toxicity?
- Controls : Include nitro-free analogs to distinguish target-specific activity from general cytotoxicity.
- Resazurin Assay : Measure metabolic inhibition (IC₅₀) in E. coli and C. albicans with/without nitroreductase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
